2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
2-((1-Isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic small molecule characterized by a benzimidazole core substituted with an isobutyl group at the 1-position and a phenyl group at the 5-position. A thioether linkage connects the imidazole ring to an N-methylacetamide moiety.
Properties
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12(2)10-19-14(13-7-5-4-6-8-13)9-18-16(19)21-11-15(20)17-3/h4-9,12H,10-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJWVKQWCARCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)NC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule notable for its unique structural characteristics, which include an imidazole ring, a thioether linkage, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
Chemical Structure and Properties
The molecular formula of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is CHNOS, with a molecular weight of 303.4 g/mol. Its structure incorporates various substituents that may influence its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Common Name | 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide |
| CAS Number | 1207034-91-0 |
| Molecular Formula | CHNOS |
| Molecular Weight | 303.4 g/mol |
Anticancer Properties
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. Specifically, 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has shown effective inhibition of tumor growth in various cancer cell lines. The structure–activity relationship (SAR) suggests that the substituents on the phenyl ring play a crucial role in determining cytotoxic activity against cancer cells.
Key Findings:
- Cytotoxicity : The compound demonstrated IC50 values indicating its potency against multiple cancer types, including breast and lung carcinoma.
- Mechanism of Action : The anticancer effects are often attributed to interactions with cellular targets such as tubulin, which is involved in cell proliferation.
Other Biological Activities
In addition to its anticancer properties, the compound may also possess other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to the presence of the imidazole ring.
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory responses, although further research is required to elucidate these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide .
Study Overview
A recent study evaluated a series of imidazole derivatives for their anticancer activity, highlighting the importance of structural modifications in enhancing efficacy:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | High activity in both 2D and 3D assays |
| Compound B | HCC827 | 5.13 ± 0.97 | Moderate activity observed |
| Compound C | NCI-H358 | 0.85 ± 0.05 | Significant cytotoxicity noted |
These findings underscore the critical need for further optimization of chemical structures to enhance selectivity and reduce toxicity in normal cells .
Comparison with Similar Compounds
Key Observations :
- The target compound’s isobutyl group enhances steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or furan) in analogs .
- Phenyl at the 5-position is conserved across multiple analogs, suggesting its role in π-π stacking interactions with biological targets .
- N-Methylacetamide offers moderate polarity, balancing solubility and membrane permeability relative to bulkier groups (e.g., N-isopropyl in ) .
Critical Analysis :
Physicochemical and Pharmacokinetic Properties
While melting points, solubility, and pharmacokinetic data are sparse in the evidence, inferences can be made:
- Molecular Weight : The target compound (~349.5 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol).
- Lipophilicity : Isobutyl and phenyl groups suggest moderate lipophilicity (clogP ~3–4), favoring passive diffusion across membranes .
- Metabolic Stability : Thioether linkages may confer resistance to oxidative metabolism compared to oxygen or nitrogen analogs .
Q & A
Basic Research Question
- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, the thioether (–S–) group shows characteristic deshielding in the acetamide region (δ 3.8–4.2 ppm for –CHS–) .
- IR Spectroscopy : Confirm the presence of C=O (1670–1690 cm), C–N (1300–1350 cm), and S–C (600–700 cm) bonds .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles. For example, the imidazole ring typically shows planar geometry with bond angles ~120° .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial potency) across studies?
Advanced Research Question
Discrepancies often arise from variations in:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance Gram-positive antibacterial activity, as seen in analogues with MICs of 2–4 µg/mL against S. aureus .
- Assay Conditions : Differences in bacterial strains (e.g., E. coli RCMB 010052 vs. ATCC 25922) or agar dilution vs. broth microdilution methods can alter results .
Methodological Approach : - Conduct comparative studies using standardized CLSI protocols.
- Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., penicillin-binding proteins) .
What strategies enhance crystallization success for X-ray diffraction studies of this compound?
Advanced Research Question
- Solvent Selection : Slow evaporation from ethanol/water (3:1) promotes single-crystal growth, as demonstrated for similar imidazole derivatives .
- Temperature Control : Crystallize at 4°C to reduce thermal motion and improve lattice packing .
- Additives : Introduce co-crystallization agents like 1,2-dichloroethane to stabilize hydrophobic interactions .
Software Tools : Refine data using SHELXL-2018 with TWINABS for handling twinned crystals .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
Advanced Research Question
- Key Modifications :
- Methodology :
What analytical approaches are recommended for detecting and quantifying degradation products under varying pH conditions?
Advanced Research Question
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Major degradation pathways include hydrolysis of the thioether bond at pH > 9 .
- Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor via UV-Vis (λ = 254 nm) .
- Kinetic Analysis : Apply first-order kinetics to calculate half-life (t) and activation energy (E) using Arrhenius plots .
How can computational modeling predict metabolic pathways and potential toxicity of this compound?
Advanced Research Question
- In Silico Tools :
- Validation : Compare with in vitro microsomal assays (e.g., rat liver S9 fractions) to confirm metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
